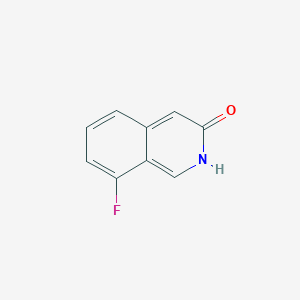
3-(ethylamino)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a methyl group attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-N-methylpropanamide typically involves the reaction of N-methylacrylamide with ethylamine. The reaction is carried out in methanol at elevated temperatures, often using microwave irradiation to accelerate the process. For example, N-methylacrylamide and ethylamine can be combined in a microwave reaction vessel, sealed, and irradiated at 140°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction mixture is often cooled and loaded onto a cartridge for purification, followed by washing with methanol and eluting the desired product with methanolic ammonia .
Análisis De Reacciones Químicas
Types of Reactions
3-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
3-(ethylamino)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving amide interactions and enzyme inhibition.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(ethylamino)-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The ethylamino and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpropanamide
- N-ethylpropanamide
- N,N-dimethylpropanamide
Uniqueness
3-(ethylamino)-N-methylpropanamide is unique due to the presence of both ethylamino and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-(ethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) |
Clave InChI |
GVFSZQKETALKFO-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC(=O)NC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)

![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)





![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)
